Diethyl 2-acetamido-2-nonylpropanedioate

Description

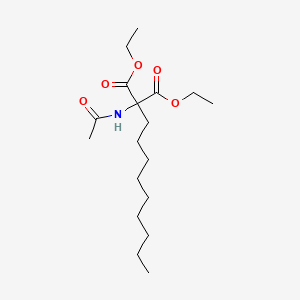

Diethyl 2-acetamido-2-nonylpropanedioate is a malonate-derived ester featuring a nonyl chain and an acetamido group at the central carbon of the propanedioate backbone. This compound is structurally designed for applications in organic synthesis, particularly in the preparation of modified amino acids, peptide mimetics, or chiral intermediates.

Properties

CAS No. |

5440-56-2 |

|---|---|

Molecular Formula |

C18H33NO5 |

Molecular Weight |

343.5 g/mol |

IUPAC Name |

diethyl 2-acetamido-2-nonylpropanedioate |

InChI |

InChI=1S/C18H33NO5/c1-5-8-9-10-11-12-13-14-18(19-15(4)20,16(21)23-6-2)17(22)24-7-3/h5-14H2,1-4H3,(H,19,20) |

InChI Key |

NUJXESBVQGHSJH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C(=O)OCC)(C(=O)OCC)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two main stages:

Stage 1: Nitrosation of Diethyl Malonate Derivative

Diethyl malonate or its substituted analogs react with sodium nitrite and acetic acid in an organic solvent at low temperature (0–5 °C), followed by warming to 35–45 °C for several hours. This forms a nitroso intermediate (nitroso-diethyl malonate derivative).

Stage 2: Reductive Acylation

The nitroso intermediate is then subjected to reductive acylation using zinc powder in the presence of acetic anhydride and acetic acid at 40–60 °C. This step converts the nitroso group into the acetamido functionality, yielding the target diethyl acetamido diester.

Detailed Industrial Preparation Method (Adapted from CN104610082A)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Nitrosation | Diethyl malonate (or substituted analog), sodium nitrite, acetic acid, organic solvent (e.g., methylene dichloride, trichloromethane, ethylene dichloride, or toluene) | Sodium nitrite and diethyl malonate are mixed in organic solvent at 0–5 °C; acetic acid is added dropwise; mixture warmed to 35–45 °C and stirred for 10–15 hours; solid sodium acetate byproduct filtered off; solvent recovered by distillation to isolate nitroso intermediate | Intermediate isolated as light yellow oil, directly used in next step |

| 2. Reductive Acylation | Nitroso intermediate, zinc powder, acetic anhydride, acetic acid | Nitroso intermediate dissolved in acetic acid and acetic anhydride; zinc powder added slowly at 40–50 °C; reaction mixture maintained at 50–60 °C for 2 hours; zinc acetate filtered off; acetic acid recovered; product recrystallized from water | Yield: 80–85%; Purity: >99.6% by HPLC; Melting point: ~96–97 °C |

The molar ratios are critical for optimal yield:

Diethyl malonate : Sodium nitrite : Acetic acid = 1 : 1.5–2 : 2–2.5

Nitroso intermediate : Zinc powder : Acetic anhydride : Acetic acid = 1 : 2–2.5 : 2–2.5 : 8–10

The process avoids phase-transfer catalysts, reducing foam and waste treatment issues.

Zinc acetate byproduct can be sold, improving process economics.

Comparative Data Table of Preparation Parameters

| Parameter | Diethyl Acetamidomalonate (Reference) | Expected for this compound (Adapted) |

|---|---|---|

| Organic Solvent | Methylene dichloride, trichloromethane, ethylene dichloride, toluene | Same solvents applicable, with possible solubility adjustments due to nonyl chain |

| Temperature (Nitrosation) | 0–5 °C (addition), 35–45 °C (reaction) | Same temperature range recommended |

| Reaction Time (Nitrosation) | 10–15 hours | Similar time expected |

| Temperature (Reductive Acylation) | 40–50 °C (zinc addition), 50–60 °C (reaction) | Same temperature profile |

| Reaction Time (Reductive Acylation) | 2 hours | Similar duration expected |

| Yield | 80–85% | Anticipated similar yield with optimization |

| Purity (HPLC) | >99.6% | Target purity >99% |

Advantages and Industrial Considerations

Low Production Cost: Utilizes inexpensive reagents such as zinc powder and acetic acid.

Environmental Impact: Process minimizes sodium nitrite residues in byproducts, facilitating waste treatment.

Scalability: Method is suitable for large-scale industrial production due to stable reaction conditions and recoverable solvents.

Product Quality: High purity and consistent yield ensure suitability for pharmaceutical intermediate applications.

Summary of Research Findings

The preparation of this compound is best approached through adaptation of established diethyl acetamidomalonate synthesis methods involving nitrosation followed by reductive acylation.

The key to successful synthesis lies in controlling reaction conditions such as temperature, molar ratios, and solvent choice.

Zinc powder reductive acylation is preferred over palladium catalysts due to cost and ease of handling.

The process benefits from solvent recovery and byproduct valorization, enhancing sustainability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-nonylpropanedioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetamido group to an amine.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various esters and amides.

Scientific Research Applications

Diethyl 2-acetamido-2-nonylpropanedioate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-acetamido-2-nonylpropanedioate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes, influencing their activity. The nonyl chain provides hydrophobic interactions, enhancing the compound’s binding affinity to lipid membranes and proteins .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

Physicochemical Properties

- Melting Points: Phenethyl derivatives exhibit higher melting points (~114–115°C) due to crystalline packing facilitated by aromatic interactions, whereas nonyl-substituted analogs likely have lower melting points due to increased alkyl chain flexibility .

- Density: Phenethyl derivatives (1.132 g/cm³) are denser than cyanoethyl analogs (estimated ~1.1 g/cm³), reflecting differences in molecular packing and substituent polarity .

- Solubility: The nonyl chain in this compound reduces water solubility compared to cyanoethyl or nitro-substituted analogs, favoring organic solvents like dichloromethane or ethyl acetate .

Biological Activity

Overview of Diethyl 2-acetamido-2-nonylpropanedioate

This compound is an organic compound that belongs to the class of malonic acid derivatives. It is characterized by the presence of an acetamido group and two ethyl ester functionalities. This compound has garnered interest due to its potential applications in medicinal chemistry and its biological activity.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. Compounds with similar structures have been studied for their ability to modulate enzyme activity, influence cell signaling pathways, and exhibit antimicrobial properties.

Antimicrobial Properties

Research has indicated that compounds containing acetamido groups often show significant antimicrobial activity. For instance, derivatives of malonic acid have been evaluated for their effectiveness against a range of bacterial strains. The presence of the nonyl group may enhance lipophilicity, potentially improving membrane permeability and bioactivity.

Anti-inflammatory Effects

Some studies suggest that acetamido-containing compounds can exhibit anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in various inflammatory diseases.

Case Studies

- Antimicrobial Activity : A study examining the antimicrobial efficacy of malonate derivatives found that certain compounds demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship highlighted that modifications at the acetamido position could enhance activity.

- Anti-inflammatory Activity : In a model of acute inflammation, a related compound showed a reduction in edema formation and decreased levels of inflammatory markers in animal models, suggesting potential therapeutic applications for inflammatory conditions.

Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Study on malonate derivatives |

| Anti-inflammatory | Reduction in edema | Animal model study |

| Enzyme inhibition | Modulation of COX activity | Research on acetamido compounds |

Structure-Activity Relationship (SAR)

| Modification | Biological Effect | Impact on Activity |

|---|---|---|

| Acetamido group | Enhanced antimicrobial activity | Positive correlation |

| Nonyl group | Increased lipophilicity | Improved membrane penetration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.